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Compound of Interest |

Compound Name: Sulmarin disodium
CAS No.: 1040-23-9
Cat. No.: B085518
. J

Introduction & Chemical Identity

Sulmarin Disodium (also known as Sulmarine or MG-143) is a synthetic hemostatic agent
derived from the coumarin class. Chemically, it is the disodium salt of 4-methylesculetin
disulfate. Unlike its parent compound, esculetin, which has poor water solubility, the disulfated
disodium form is highly water-soluble, making it suitable for parenteral administration.

Accurate UV-Vis characterization is critical for assessing the purity of the active pharmaceutical
ingredient (API) and monitoring its stability, particularly regarding the hydrolysis of the sulfate
ester groups or the opening of the lactone ring under extreme pH conditions.

Chemical Profile
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Parameter Detail

Sodium 4-methyl-2-oxo-2H-chromene-6,7-diyl
IUPAC Name _
bis(sulfate)

1040-23-9 (Disodium salt); 29334-07-4

(Parent/Free acid)

CAS Number

Molecular Formula

~396.25 g/mol (Anhydrous); ~450.30 g/mol

Molecular Weight i
(Trihydrate)

Therapeutic Class Hemostatic / Angioprotective

Core Spectroscopic Data

The ultraviolet absorption spectrum of Sulmarin Disodium is characterized by specific maxima

(

) resulting from the conjugated coumarin (benzopyrone) chromophore substituted with electron-
withdrawing sulfate groups.

. | : ima (.

Solvent /| Medium (nm) Notes
Primary Analytical Peak.
Alkaline Buffer (pH 11.85) 304 nm Standard literature value for
QC.
o Shift may occur due to lactone
Deionized Water (Neutral) ~290-300 nm* ) -
ring stability vs. pH.
Used for crystallization; solvent
Methanol / Ethanol (60%) ~300 nm

cutoff must be considered.

> Note: The specific value of 304 nm at pH 11.85 is the historically established specification for
identification (DrugFuture, 2023). At this high pH, the coumarin lactone ring may undergo
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reversible opening to the coumarinate form, or the value simply represents the fully ionized
stable sulfate state.

Experimental Protocol
Reagents & Instrumentation[1][4]

e Spectrophotometer: Double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1900 or
Agilent Cary 60) capable of 190-900 nm scan.

e Cuvettes: Quartz cuvettes (10 mm path length) are mandatory for UV measurements <350
nm. Glass or plastic will absorb UV light.

e Solvent A (Standard): 0.01 M NaOH (adjusted to pH ~11.85) or Glycine-NaOH buffer.

e Solvent B (Reference): HPLC-grade Deionized Water.

Preparation of Standards

Target Concentration: ~20—40 uM (approx. 10-15 pg/mL) to achieve an Absorbance (A) of 0.4—
0.8 AU.

e Stock Solution (1 mM):

o Weigh 4.50 mg of Sulmarin Disodium Trihydrate.

o Dissolve in 10.0 mL of Solvent B (Water) in a volumetric flask.

o Note: The substance is water-soluble; gentle vortexing ensures complete dissolution.
e Working Standard (pH 11.85):

o Transfer 200 L of Stock Solution into a 10 mL volumetric flask.

o Dilute to volume with Solvent A (pH 11.85 Buffer).

o Mix by inversion.

Measurement Workflow
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. o Dissolve in Water Aliquot > Dilute in pH 11.85 Buffer Prep Cuvette > Baseline Correction ) Identify Maxima
Start: Sample Welghing (Stock Solution) (Working Standard) (Blank Buffer) SEE AUTLTY i (Target: 304 nm)

Click to download full resolution via product page
Figure 1: Step-by-step workflow for the UV-Vis spectroscopic analysis of Sulmarin Disodium.
Data Analysis & Interpretation

Calculation of Purity

Using the Beer-Lambert Law (

A: Absorbance at 304 nm.[1]

I: Path length (1 cm).

¢ c: Concentration (M).

: Molar Extinction Coefficient.[2][3]

If an official standard is not available, use the comparative method against a Certified
Reference Material (CRM).

Troubleshooting Spectral Shifts

» Blue Shift (Hypsochromic): If

shifts to <300 nm, check the pH. Acidic conditions often stabilize the lactone form, potentially
shifting the spectrum compared to the alkaline specification.

» Red Shift (Bathochromic): Significant shifts >310 nm may indicate hydrolysis of the sulfate
esters to free phenolic hydroxyls (Esculetin formation), as phenolate ions absorb at longer
wavelengths.

o Baseline Noise: Ensure quartz cuvettes are clean. Sulmarin is a salt; ensure no precipitation
occurs in high-salt buffers.
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Discussion: Mechanistic Insights

The absorption at 304 nm is attributed to the

transition of the coumarin heterocyclic ring. The presence of two sulfate groups at positions 6
and 7 exerts an electron-withdrawing effect, distinct from the electron-donating effect of free
hydroxyl groups found in Esculetin.

pH Sensitivity: While sulfate groups are generally stable, the coumarin lactone ring is
susceptible to hydrolysis in strong alkaline solutions, forming a coumarinate (cis-
hydroxycinnamic acid derivative). The specification of pH 11.85 suggests that the analytical
method standardizes the molecule in this specific ionic state to ensure reproducibility.
Researchers should strictly adhere to this pH if comparing against historical literature values
(DrugFuture, 2023).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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